molecular formula C41H70O5 B1243406 1-Oleoyl-2-arachidonoyl-sn-glycerol

1-Oleoyl-2-arachidonoyl-sn-glycerol

Cat. No. B1243406
M. Wt: 643 g/mol
InChI Key: LWXLWRXRJKMNLM-GOZUYJTOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oleoyl-2-arachidonoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where oleoyl and arachidonoyl are the 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It derives from an oleic acid and an arachidonic acid.
DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2], also known as DG (18:1(N-9)/20:4(N-6)/0:0) or DG(18:1/20:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway. DG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:4(5Z, 8Z, 11Z, 14Z)/24:1(15Z)) pathway.

Scientific Research Applications

Endocannabinoid Research and Disease Relevance

1-Oleoyl-2-arachidonoyl-sn-glycerol is a significant subject in endocannabinoid research. Its relevance is noted in diseases such as Alzheimer's, multiple sclerosis, cancer, and cardiovascular diseases. A method for its determination in human K3EDTA plasma has been developed, highlighting its potential as a biomarker in disease prediction and treatment examination (Gurke et al., 2019).

Inhibitor Development for Endocannabinoid Biosynthesis

Research has focused on developing inhibitors for the biosynthesis of endocannabinoids like this compound. These inhibitors could elucidate the biological role of endocannabinoids and potentially serve as therapeutic tools (Bisogno et al., 2006).

Analyses of Endocannabinoid-like Substances

Significant efforts have been made to accurately measure endocannabinoids and similar substances in biological samples. This includes overcoming challenges like isomerization effects, which can impact the analysis and interpretation of data (Vogeser & Schelling, 2007).

Synthesis Methods

Efficient synthesis methods for endocannabinoids, including this compound, have been developed. These methods aim to minimize isomerization and oxidation, crucial for maintaining the integrity of the compound for research purposes (Ottria et al., 2022).

Reference Intervals in Human Plasma

Establishing reference intervals for endocannabinoids in human plasma is vital for understanding their roles in physiological and pathological conditions. This has implications in translating basic research into clinical practice (Fanelli et al., 2012).

Enzymatic Assays

Enzymatic assays have been developed to study the activity of enzymes involved in the biosynthesis of endocannabinoids like this compound. These assays are critical for understanding the biochemical pathways and potential therapeutic targets (Bisogno, 2016).

Electrostatic Behavior Studies

The structural and electrostatic properties of compounds like this compound are studied to understand their roles in biological membranes. This research provides insights into the functional significance of these compounds in cellular processes (Brockman et al., 2003).

properties

Molecular Formula

C41H70O5

Molecular Weight

643 g/mol

IUPAC Name

[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C41H70O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21-22,24,28,30,39,42H,3-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1

InChI Key

LWXLWRXRJKMNLM-GOZUYJTOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oleoyl-2-arachidonoyl-sn-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Oleoyl-2-arachidonoyl-sn-glycerol
Reactant of Route 3
Reactant of Route 3
1-Oleoyl-2-arachidonoyl-sn-glycerol
Reactant of Route 4
Reactant of Route 4
1-Oleoyl-2-arachidonoyl-sn-glycerol
Reactant of Route 5
Reactant of Route 5
1-Oleoyl-2-arachidonoyl-sn-glycerol
Reactant of Route 6
Reactant of Route 6
1-Oleoyl-2-arachidonoyl-sn-glycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.